

Application Notes and Protocols for KRN7000 in Murine Cancer Models

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Compound of Interest

Compound Name: KRN7000

Cat. No.: B1673778

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Introduction

KRN7000, a synthetic analog of α -galactosylceramide (α -GalCer), is a potent immunostimulatory glycolipid that has demonstrated significant anti-tumor activity in a variety of preclinical murine cancer models.[1][2][3] It functions by specifically activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that share characteristics of both T cells and Natural Killer (NK) cells.[1] This activation triggers a cascade of downstream immune events, leading to a robust anti-tumor response. These application notes provide a comprehensive overview of the standard dosages, experimental protocols, and the underlying mechanism of action of **KRN7000** in murine cancer research.

Data Presentation: KRN7000 Dosage in Murine Cancer Models

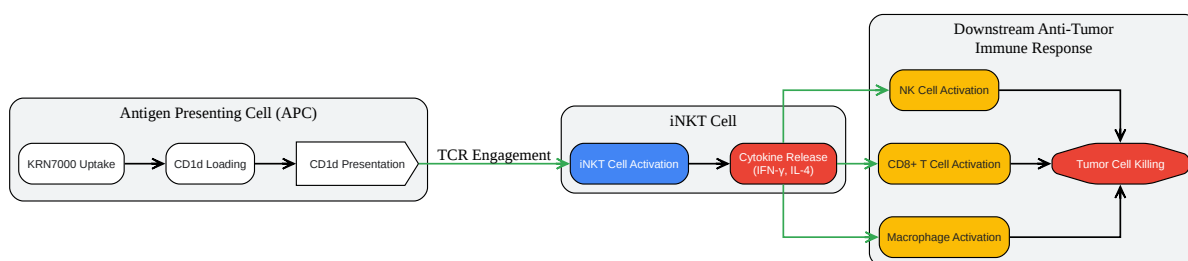
The optimal dosage and administration schedule for **KRN7000** can vary depending on the specific murine cancer model, the tumor type, and the experimental goals. Below is a summary of commonly used dosages and administration routes compiled from various studies.

Cancer Model	Mouse Strain	KRN7000 Dosage	Administration Route	Treatment Schedule	Reference
Metastatic Melanoma (B16)	C57BL/6	100 µg/kg	Intravenous (i.v.)	Days 7, 11, and 15 post-tumor inoculation	[2]
T-cell Lymphoma (EL-4)	C57BL/6	100 µg/kg	Intraperitoneal (i.p.)	Not specified	[2]
Spontaneous Hepatic Metastases (M5076 Reticulum Cell Sarcoma)	Not specified	100 µg/kg	Intravenous (i.v.)	Days 7, 11, and 15 post-tumor inoculation	[4]
Methylcholanthrene-induced Sarcomas	C57BL/6	2 µg/mouse (in 0.2 ml)	Intraperitoneal (i.p.)	Weekly for 10 weeks	[1]
Mammary Carcinoma (Her-2/neu transgenic)	CBf1-neuT	2 µg/mouse	Intraperitoneal (i.p.)	Weeks 5, 9, 13, 17, 21, 25, and 29	[1]
Spontaneous Sarcomas (p53 ^{-/-})	p53 ^{-/-}	2 µg/mouse	Intraperitoneal (i.p.)	Weekly	[1]
Metastatic Melanoma (B16.F10)	hCD1d-KI	4 nmol/mouse (in 200 µl)	Intravenous (i.v.)	Single injection 3 days post-tumor inoculation	[5]

Signaling Pathway and Mechanism of Action

KRN7000 exerts its anti-tumor effects through the activation of iNKT cells. The process begins with the uptake of **KRN7000** by antigen-presenting cells (APCs), such as dendritic cells (DCs). [1] Inside the APC, **KRN7000** is loaded onto the CD1d molecule, a non-classical MHC class I-like molecule, and the resulting glycolipid-CD1d complex is presented on the APC surface.[1] This complex is then recognized by the invariant T-cell receptor (TCR) of iNKT cells.

This interaction triggers the activation of iNKT cells, leading to the rapid and abundant secretion of a variety of cytokines, including interferon-gamma (IFN- γ) and interleukin-4 (IL-4). [1][6] The released cytokines, particularly IFN- γ , subsequently activate other immune effector cells, such as NK cells, conventional CD8+ T cells, and macrophages.[1][3] These activated cells then contribute to the elimination of tumor cells through direct cytotoxicity and the establishment of a pro-inflammatory tumor microenvironment.



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KRN7000 signaling pathway for anti-tumor immunity.

Experimental Protocols

Preparation of KRN7000 for In Vivo Administration

KRN7000 is a lyophilized powder that requires specific handling for solubilization.

Materials:

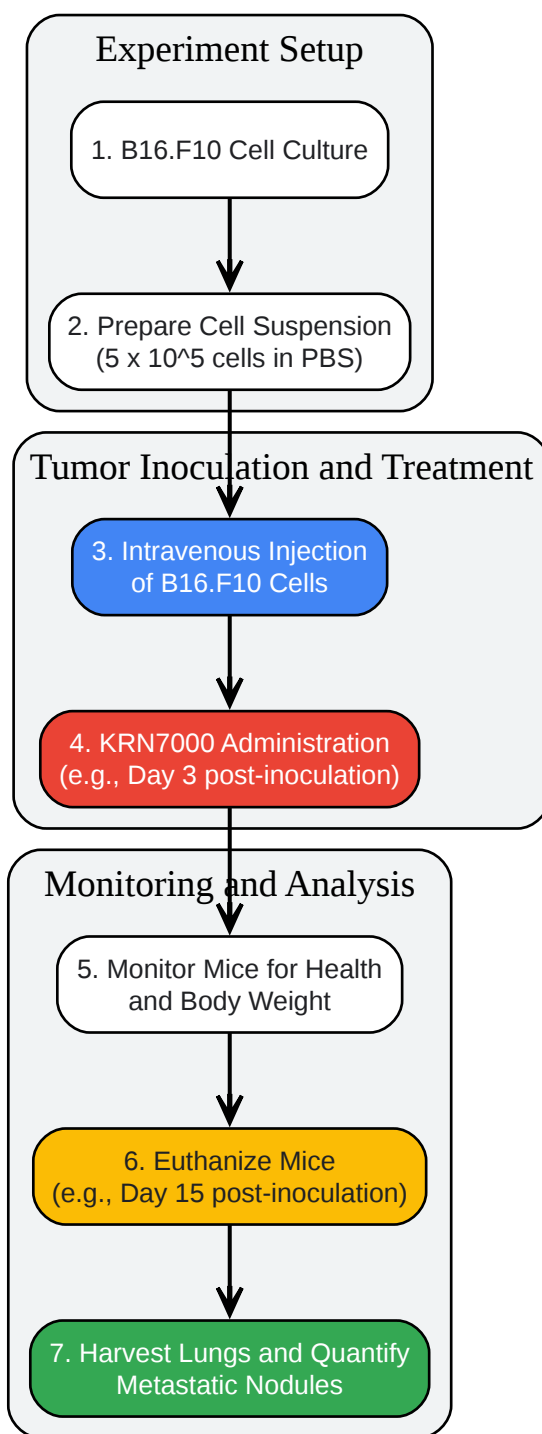
- **KRN7000** (lyophilized powder)
- Vehicle solution (e.g., 0.5% Tween 20 in PBS, or a solution containing 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20)[7]
- Sterile, pyrogen-free water
- Sterile microcentrifuge tubes
- Water bath or heat block set to 80°C

Protocol:

- Bring the **KRN7000** vial to room temperature.
- Reconstitute the lyophilized **KRN7000** powder with the appropriate volume of the chosen vehicle to achieve the desired stock concentration. For in vivo injections, a common stock concentration is 200 µM.[5]
- To ensure complete dissolution, heat the solution at 80°C until it becomes clear.[5][7] This step is critical as **KRN7000** is poorly soluble at room temperature.
- Vortex the solution gently to ensure homogeneity.
- Before injection, the stock solution can be further diluted with pre-warmed (80°C) PBS to the final desired concentration.[5]
- Administer the prepared **KRN7000** solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection). The final injection volume is typically 100-200 µl per mouse.[1][4]

Representative Experimental Workflow for a Murine Metastatic Melanoma Model (B16.F10)

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of **KRN7000** in a B16.F10 lung metastasis model.



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